
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a compound that has been studied for its potential inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 430.5 g/mol . It has a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 .Mecanismo De Acción
- NAD+ (nicotinamide adenine dinucleotide) plays a pivotal role in various biological processes, including metabolism and aging. Activation of NAMPT is an attractive therapeutic strategy for treating a diverse array of diseases .
- Elevated NAD+ levels impact cellular processes such as energy production, DNA repair, and gene expression. This compound’s action may influence these pathways .
Target of Action
Mode of Action
- interacts with NAMPT, leading to increased NAD+ levels.
Biochemical Pathways
- The affected pathways include:
- By inhibiting NAMPT, this compound disrupts NAD+ production. NAD+ serves as a cofactor for sirtuins, which regulate cellular homeostasis, stress response, and longevity. NAD+ is essential for PARP-mediated DNA repair. NAD+ supports mitochondrial respiration and ATP synthesis .
Pharmacokinetics
- The compound is absorbed after administration. It likely distributes to tissues with high NAMPT expression. Metabolized by liver enzymes. Eliminated primarily via urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide in lab experiments is its potential therapeutic applications. The compound has shown promise in treating various diseases and conditions, which makes it an attractive target for research. However, one limitation is the complexity of the synthesis method, which may make it difficult to produce large quantities of the compound for research purposes.
Direcciones Futuras
There are many potential future directions for research on N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide. Some of the areas of research include:
1. Further studies on the mechanism of action of the compound to better understand how it works in treating various diseases and conditions.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's potential therapeutic applications in other diseases and conditions.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to better understand how it is absorbed, distributed, metabolized, and eliminated in the body.
5. Development of new formulations of the compound that can improve its bioavailability and efficacy.
Conclusion:
This compound is a compound that has shown promise in treating various diseases and conditions. While there is still much to learn about the compound's mechanism of action and potential therapeutic applications, it is clear that it has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridine with sodium cyanide to form 6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. This compound is then reacted with methylamine to form this compound.
Aplicaciones Científicas De Investigación
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has been studied for its potential therapeutic applications in various diseases and conditions. Some of the areas of research include cancer, inflammation, and neurological disorders.
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)15-5-4-12(7-18-15)8-19-16(22)13-3-2-6-17-9-13/h2-7,9-11H,8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRRDNPNKZPSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

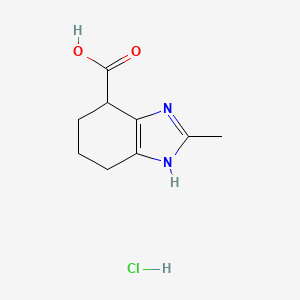
![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)
![[4-(3,4-Dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2623887.png)
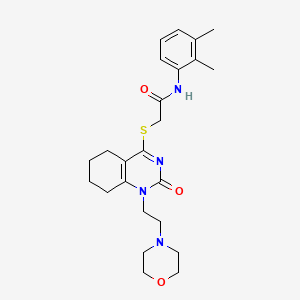
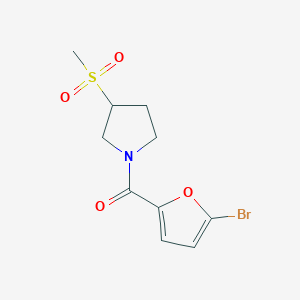

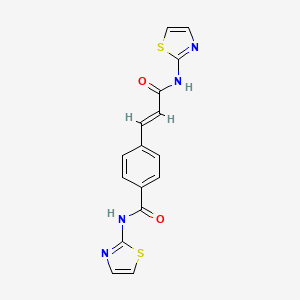
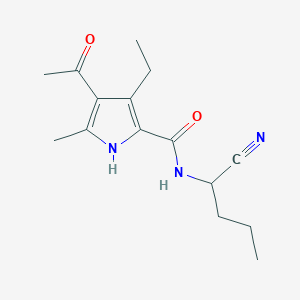

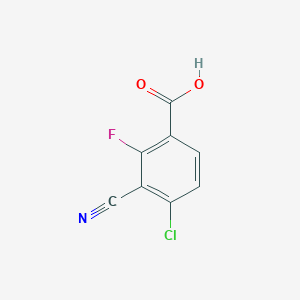
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623900.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2623902.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2623906.png)